N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide
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Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide is a synthetic organic compound that belongs to the benzothiazole family. This compound is characterized by its unique structure, which includes a benzothiazole ring, a fluorinated benzamide moiety, and a pyridine substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with appropriate reagents to introduce the fluorinated benzamide and pyridine substituents. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to improve efficiency and reduce reaction times .
Chemical Reactions Analysis
N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the benzothiazole ring can be replaced by other nucleophiles.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research has explored its potential as an anti-tubercular agent, with studies indicating its efficacy against Mycobacterium tuberculosis
Industry: It may be used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound has been shown to inhibit key enzymes involved in the biosynthesis of the bacterial cell wall. Molecular docking studies have identified potential binding sites and pathways through which the compound exerts its effects .
Comparison with Similar Compounds
N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide can be compared with other benzothiazole derivatives, such as:
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: This compound has similar structural features but differs in its pharmacological properties and applications.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: These derivatives have been studied for their anti-tubercular activity and share some structural similarities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3OS/c21-14-7-8-17-18(11-14)27-20(24-17)25(12-16-6-1-2-9-23-16)19(26)13-4-3-5-15(22)10-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIXSYDWADWRBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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